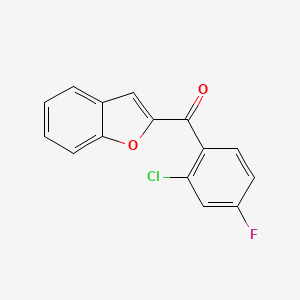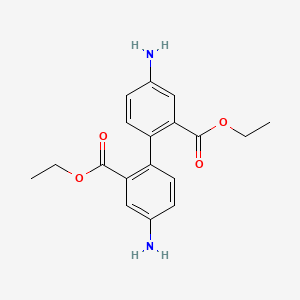
(4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene is a complex organic compound with a unique structure It belongs to the class of cyclohexenes and is characterized by the presence of a methylidene group and a prop-1-en-2-yl group attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an alkyne, under specific reaction conditions. The reaction typically requires the use of a catalyst, such as a transition metal complex, to facilitate the cyclization process. The reaction conditions, including temperature, pressure, and solvent, must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making them suitable for the production of this compound on an industrial scale. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Limonene: A similar compound with a cyclohexene ring and a methylidene group.
Menthol: Another cyclohexene derivative with different functional groups.
Carvone: A compound with a similar structure but different substituents.
Uniqueness
(4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
847175-88-6 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
(4R)-1-methyl-6-methylidene-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C11H16/c1-8(2)11-6-5-9(3)10(4)7-11/h5,11H,1,4,6-7H2,2-3H3/t11-/m1/s1 |
Clave InChI |
HXPDHZZJERCWPC-LLVKDONJSA-N |
SMILES isomérico |
CC1=CC[C@H](CC1=C)C(=C)C |
SMILES canónico |
CC1=CCC(CC1=C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


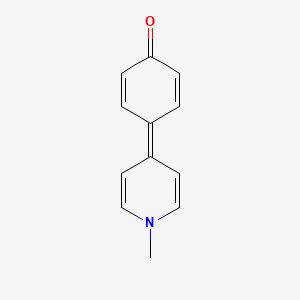
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
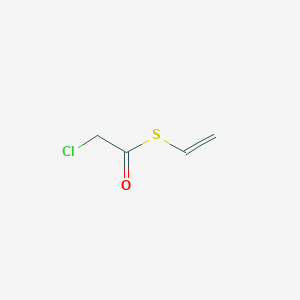
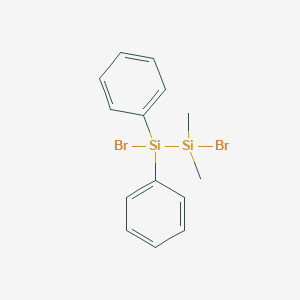
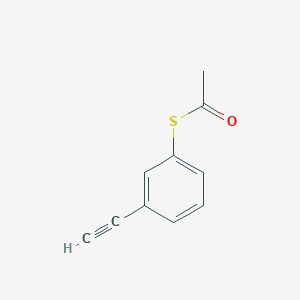
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
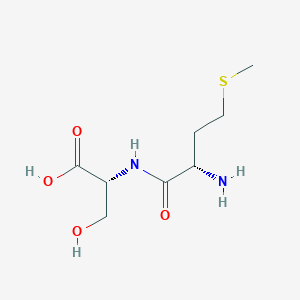
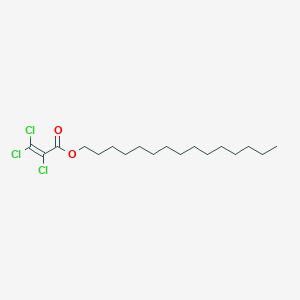
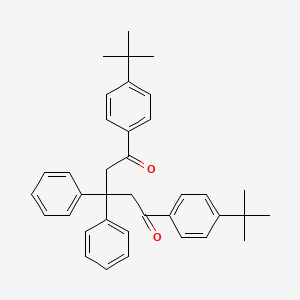
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
